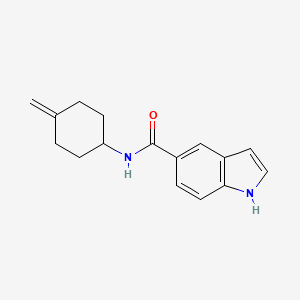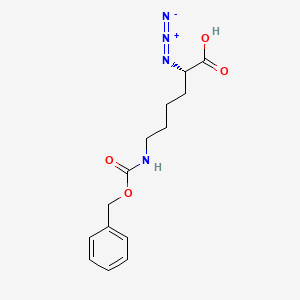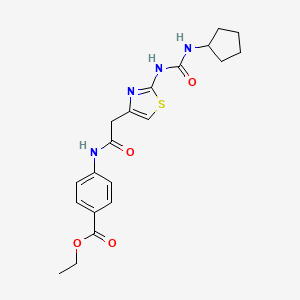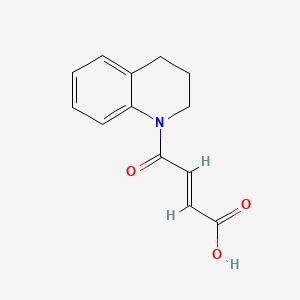
N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoles are a significant class of heterocyclic compounds that are found in a variety of natural products and biologically active molecules. The compound N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide falls within this category and is of interest due to its potential applications in organic synthesis. Indole-N-carboxylic acids and their derivatives, such as indole-N-carboxamides, are particularly important as they are frequently utilized in multicomponent reactions and C-H functionalization of indoles, which are key processes in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of indole derivatives, including N-carboxamides, often involves novel reactions that can include multicomponent processes and C-H activation strategies. These methods are crucial for constructing the indole core and introducing various substituents at strategic positions on the molecule. The advancements in the synthesis of indole-N-carboxylic acids and indole-N-carboxamides have been significant, providing a variety of routes to access these compounds for further chemical transformations .
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex and is often elucidated using techniques such as single crystal X-ray diffraction. For example, the structure of N-methyl-1H-indole-2-carboxamide, a related compound, has been determined to be essentially planar with an indole group and a N-methylcarboxamide group linked at the C2 position. This planarity and the presence of hydrogen bonds in the crystal packing are important features that can influence the reactivity and physical properties of these molecules .
Chemical Reactions Analysis
Indole derivatives, including N-carboxamides, participate in a variety of chemical reactions. The presence of the indole core and the carboxamide functionality allows for a range of transformations, such as cyclodehydration reactions catalyzed by polyphosphate esters. These reactions are important for the synthesis of complex molecules, such as the antifertility agent yuehchukene analogues, and can be influenced by the nature of the N-substituents on the indole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The planarity of the molecule, the types of substituents, and the presence of hydrogen bonds can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide reveals that hydrogen bonding plays a significant role in the solid-state packing of the molecules, which could impact its physical properties and its behavior in chemical reactions .
Aplicaciones Científicas De Investigación
Antituberculosis Activity
Indole-2-carboxamides, closely related to the queried compound, have been identified as promising antituberculosis agents. Structural modifications, including alkyl groups on the cyclohexyl ring and substitutions on the indole ring, have shown significant improvements in metabolic stability and in vitro activity against Mycobacterium tuberculosis. These compounds display favorable pharmacokinetic properties and demonstrate in vivo efficacy, despite challenges in solubility due to lipophilicity required for Mtb potency (Kondreddi et al., 2013).
Antioxidant and Antibacterial Agents
Derivatives of indole, synthesized through a one-pot reaction involving indoles and other reactants, have shown promising antioxidant and antibacterial activities. Certain derivatives demonstrated good antioxidant activity and were active against bacterial strains with moderate minimum inhibitory concentration (MIC) values (Subbareddy & Sumathi, 2017).
Propiedades
IUPAC Name |
N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-2-5-14(6-3-11)18-16(19)13-4-7-15-12(10-13)8-9-17-15/h4,7-10,14,17H,1-3,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUYWVAGCPZIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)





![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)
